2-Benzylmorpholine
Overview
Description
Enantioselective Synthesis of 2-Benzylmorpholine
The enantioselective synthesis of 2-Benzylmorpholine derivatives has been a subject of interest due to their pharmacological properties. One study reports the synthesis of 2,3-disubstituted benzomorpholines, which are analogues of lignan natural products. The process involves the addition of electron-rich aromatic donors to acyl-iminium ions derived from benzomorpholine aminols, followed by side chain modifications to mimic 1,4-benzodioxane lignans. These analogues have shown antiproliferative effects against cancer cell lines such as MDA-MB-231 and HCT116 .
Controllable Synthesis Analysis
A controllable synthesis method for 2- and 3-aryl-benzomorpholines has been developed, utilizing cross-coupling/annulation between 2-aminophenols and 4-vinylphenols. Molecular oxygen is used as the terminal oxidant, and the chemoselectivity can be inverted by adjusting solvents and bases at room temperature. This method provides a versatile approach to synthesizing benzomorpholine derivatives .
Molecular Structure Analysis
Spectroscopic techniques, including FTIR, FT-Raman, UV, and NMR, along with quantum chemical calculations, have been employed to investigate the molecular structure of related compounds such as 2-Benzylpyridine. These studies provide insights into the vibrational characteristics, functional groups, and electronic properties of the molecules, which are essential for understanding the behavior of benzomorpholine derivatives .
Chemical Reactions Analysis
The synthesis of 2-Benzylmorpholine and its resolution into enantiomers has been reported. The racemate has been tested as an appetite suppressant in dogs, showing significant effects without stimulant activity. However, the appetite suppression effect decreased with chronic oral dosing. The (+)-enantiomer was identified as the active appetite suppressant agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzomorpholine derivatives can be deduced from various spectroscopic and computational studies. For instance, the crystal structure, vibrational wavenumbers, NMR, and electronic transitions of related compounds have been extensively studied, providing a comprehensive understanding of their stability, charge delocalization, and intermolecular interactions .
Case Studies and Applications
Case studies involving 2-Benzylmorpholine derivatives highlight their potential in pharmaceutical applications. For example, the appetite suppressant properties of 2-Benzylmorpholine have been explored, with specific enantiomers showing promising results . Additionally, the antibacterial activity of related compounds has been evaluated, suggesting a broad spectrum of possible therapeutic uses .
Scientific Research Applications
1. Chemokine Receptor Antagonists
2-Benzylmorpholine derivatives have been explored for their potential as CCR3 chemokine receptor antagonists. These compounds show promise in treating asthma, allergic rhinitis, and other inflammatory diseases, as demonstrated in a series of nine applications focusing on acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine with affinities in the 10 – 100 pM range. Notably, one of these applications involves 766994, a clinical development candidate in Phase II studies for asthma and allergic rhinitis treatment (Expert Opinion on Therapeutic Patents, 2004).
2. Synthesis Strategies
Research has been conducted on alternate synthesis methods for (R)-2-benzylmorpholine, an appetite suppressant agent. One such study achieved a synthesis from trans-cinnamyl alcohol, using Sharpless asymmetric epoxidation strategy, with an overall yield of 24% (Tetrahedron Letters, 2016).
3. Analogues of Natural Products
The enantioselective synthesis of 2,3-disubstituted benzomorpholines, analogues of 1,4-benzodioxane natural products, has been achieved. This includes modification of the benzomorpholine scaffold to mimic side chains found in 1,4-benzodioxane lignans. These analogues exhibited antiproliferative effects against MDA-MB-231 and HCT116 cancer cell lines (The Journal of Organic Chemistry, 2016).
4. Synthesis of Chiral 2-Morpholine
A practical synthesis method has been developed for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a crucial intermediate for a Phase 2 investigational drug at Eli Lilly and Company. The synthesis combined resolution of a morpholine amide intermediate and a high-yielding Grignard reaction (Organic Process Research & Development, 2009).
5. Solvent N-methylmorpholine-N-oxide (NMMO)
N-Methylmorpholine-N-oxide, a cellulose solvent, was studied, showing a strong preference for the axial position of the N-oxide group. N-Benzylmorpholine-N-oxide was prepared as a reference compound with 100% axial N–O, and its conformation was influenced by various solvents, indicating its potential use in specific applications (Polymer, 2003).
6. Pharmaceutical Intermediates
Chiral 2-morpholine derivatives, like (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, are significant as pharmaceutical intermediates. Their synthesis is key for developing new drugs, as seen in Eli Lilly’s clinical pilot plant for a new investigational drug candidate (Organic Process Research & Development, 2009).
properties
IUPAC Name |
2-benzylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCMGWCEXUGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927378 | |
Record name | 2-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylmorpholine | |
CAS RN |
131887-48-4, 87955-28-0 | |
Record name | 2-Benzylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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